Milipertine hemitartrate
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Overview
Description
Milipertine hemitartrate is a useful research compound. Its molecular formula is C52H68N6O12 and its molecular weight is 969.1 g/mol. The purity is usually 95%.
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Preparation Methods
The preparation of milipertine hemitartrate involves several synthetic routes and reaction conditions. These methods typically involve the reaction of a free base form of the compound with a tartrate derivative in an alcohol medium, followed by heating and cooling to precipitate the hemitartrate salt .
Chemical Reactions Analysis
Milipertine hemitartrate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reactions involving halogenated compounds . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of milipertine hemitartrate involves its interaction with specific molecular targets and pathways in the brain. While detailed information about its exact mechanism is not available, similar compounds often exert their effects by modulating neurotransmitter systems, such as the serotonergic and dopaminergic pathways . These interactions can lead to changes in neuronal activity and neurotransmitter release, contributing to the compound’s therapeutic effects.
Comparison with Similar Compounds
Milipertine hemitartrate can be compared with other similar compounds, such as zolpidem hemitartrate and eliglustat hemitartrate . These compounds share structural similarities and are used in different therapeutic applications. For example, zolpidem hemitartrate is used as a sedative-hypnotic for treating insomnia, while eliglustat hemitartrate is used for treating Gaucher disease . The uniqueness of this compound lies in its potential application in treating severe mental disorders, which distinguishes it from other compounds with different therapeutic targets .
Properties
CAS No. |
25674-02-6 |
---|---|
Molecular Formula |
C52H68N6O12 |
Molecular Weight |
969.1 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;5,6-dimethoxy-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2-methyl-1H-indole |
InChI |
InChI=1S/2C24H31N3O3.C4H6O6/c2*1-17-18(19-15-23(29-3)24(30-4)16-20(19)25-17)9-10-26-11-13-27(14-12-26)21-7-5-6-8-22(21)28-2;5-1(3(7)8)2(6)4(9)10/h2*5-8,15-16,25H,9-14H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1 |
InChI Key |
ITHKBNULRUBJKZ-CEAXSRTFSA-N |
Isomeric SMILES |
CC1=C(C2=CC(=C(C=C2N1)OC)OC)CCN3CCN(CC3)C4=CC=CC=C4OC.CC1=C(C2=CC(=C(C=C2N1)OC)OC)CCN3CCN(CC3)C4=CC=CC=C4OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2N1)OC)OC)CCN3CCN(CC3)C4=CC=CC=C4OC.CC1=C(C2=CC(=C(C=C2N1)OC)OC)CCN3CCN(CC3)C4=CC=CC=C4OC.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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